4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a useful research compound. Its molecular formula is C9H17ClN4S and its molecular weight is 248.78 g/mol. The purity is usually 95%.
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Biological Activity
4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 212.32 g/mol. The compound features a triazole ring, a piperidine moiety, and a thiol functional group, which contribute to its diverse chemical reactivity and biological interactions .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 212.32 g/mol |
CAS Number | 1258826-94-6 |
Melting Point | Not specified |
Solubility | Moderate in polar solvents |
Antimicrobial Properties
Compounds in the triazole family are known for their broad spectrum of antimicrobial activities. Studies have indicated that 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antibacterial and antifungal activity.
In Vitro Studies
In vitro assays have demonstrated that this compound shows effectiveness against various Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Strong inhibitory effect observed.
- Escherichia coli : Moderate activity noted.
- Klebsiella pneumoniae : Significant inhibition recorded.
The diameters of inhibition zones for different concentrations of the compound were measured, revealing promising results compared to standard antibiotics .
The mechanism by which 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its biological effects is believed to involve interactions with specific proteins and enzymes within microbial cells. Binding affinity studies suggest that the compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival .
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on several synthesized triazole derivatives found that those with electron-donating groups exhibited enhanced antimicrobial activity. The presence of the ethyl group in 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol is hypothesized to increase electron density at the N4 position of the triazole ring, enhancing its interaction with microbial targets .
- Cancer Cell Line Studies : Preliminary investigations into the anticancer properties of this compound have shown potential in inhibiting cell proliferation in various cancer cell lines. Further research is ongoing to elucidate its effectiveness as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-[1-(Methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole | Contains methylsulfonyl group | Enhanced solubility due to sulfonyl group |
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-chlorobenzyl)-4H- | Chlorobenzyl substitution | Potentially broader antimicrobial spectrum |
5-[1-(Phenethyl)piperidin-3-yl]-4H-1,2,4-triazole | Phenethyl instead of ethyl | Increased lipophilicity may enhance permeability |
Properties
IUPAC Name |
4-ethyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S.ClH/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKCXBOMKIUXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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